Liensinine - 2586-96-1

Liensinine

Catalog Number: EVT-272921
CAS Number: 2586-96-1
Molecular Formula: C37H42N2O6
Molecular Weight: 610.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Liensinine, a bisbenzyltetrahydroisoquinoline alkaloid, is primarily isolated from the seed embryo of the lotus plant (Nelumbo nucifera Gaertn.) [, , , , , , ]. As a major bioactive component of Nelumbo nucifera, particularly abundant in its embryo loti “Lien Tze Hsin” (green embryo of mature seed) [, ], Liensinine has garnered significant attention in scientific research for its diverse biological activities. These include, but are not limited to, anti-tumor [, , , , , , , , ], anti-inflammatory [, ], and neuroprotective effects [, ].

Synthesis Analysis

Liensinine derivatives were synthesized through acylation and alkylation of its two phenolic hydroxyl groups []. This approach allowed for the exploration of structure-activity relationships and optimization of Liensinine's pharmacological properties [].

Molecular Structure Analysis

Liensinine possesses a bisbenzyltetrahydroisoquinoline structure, characterized by two tetrahydroisoquinoline units linked by a benzyl group [, , ]. Detailed (1)H NMR and (13)C NMR analyses have been conducted to confirm the structure of Liensinine and its derivatives [].

Chemical Reactions Analysis

Acylation and Alkylation

Acylation and alkylation reactions have been employed to modify Liensinine's phenolic hydroxyl groups, yielding derivatives with altered lipophilicity and potentially enhanced antiarrhythmic activities [].

Ullmann Reaction

The Ullmann reaction played a crucial role in the final step of Liensinine's total synthesis, enabling the coupling of two key intermediates to form the bisbenzyltetrahydroisoquinoline structure []. This reaction was conducted in pyridine, utilizing copper powder and potassium carbonate as catalysts [].

Mechanism of Action

Anti-tumor Activity

  • Induction of Apoptosis: Liensinine has been shown to induce apoptosis in various cancer cell lines, including breast cancer, gastric cancer, and colorectal cancer cells [, , , , , ]. This effect is mediated by the activation of pro-apoptotic proteins, such as Bax, cleaved caspase-3, and cleaved PARP [, , , ].
  • Cell Cycle Arrest: Liensinine can induce cell cycle arrest at various phases (G0/G1, G2/M) in different cancer cell types, inhibiting their proliferation [, , , ].
  • Inhibition of Epithelial-Mesenchymal Transition (EMT): Liensinine has been demonstrated to suppress EMT in intrahepatic cholangiocarcinoma cells, thereby inhibiting their invasion and migration [].
  • Suppression of JAK2/STAT3 Signaling Pathway: Liensinine's anti-tumor activity in osteosarcoma has been linked to its ability to suppress the JAK2/STAT3 signaling pathway, a key regulator of cell survival and proliferation [].
  • Mitochondrial Dysfunction: Liensinine can induce mitochondrial dysfunction in colorectal cancer cells, contributing to its anti-tumor effect [].

Anti-inflammatory Activity

  • Inhibition of Inflammatory Mediators: Liensinine exhibits anti-inflammatory properties by suppressing the release of pro-inflammatory mediators, including nitric oxide (NO), TNF-α, IL-1β, and IL-6, in both macrophage and vascular smooth muscle cells [, ].
  • Suppression of NF-κB Signaling Pathway: Liensinine has been shown to block the activation of the NF-κB signaling pathway, a key regulator of inflammation, in LPS-activated microglial cells [].

Neuroprotective Activity

  • Inhibition of Tau Hyperphosphorylation: Liensinine, along with its structural analogs Isoliensinine and Neferine, can inhibit the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease []. This effect is mediated by inhibiting the Ca2+-CaM/CaMKII pathway [].
Applications
  • Anti-inflammatory Effects: Liensinine exhibits anti-inflammatory properties in various experimental models, suggesting potential applications in treating inflammatory diseases [, , ].
  • Vascular Protection: Liensinine demonstrates protective effects against vascular inflammation by attenuating inflammatory mediators and modulating vascular smooth muscle cell function [, ].

Neferine

Compound Description: Neferine is a bisbenzylisoquinoline alkaloid found in the seed embryo of Nelumbo nucifera Gaertn., commonly known as the lotus plant. It exhibits various pharmacological effects, including anti-cancer, anti-inflammatory, and anti-arrhythmic activities. [, , , , , , , , , , ]

Isoliensinine

Compound Description: Isoliensinine is another bisbenzylisoquinoline alkaloid found in the seed embryo of Nelumbo nucifera Gaertn. Like neferine and liensinine, it possesses diverse pharmacological properties, including anti-cancer and anti-inflammatory effects. [, , , , , , , ]

Norcoclaurine

Compound Description: Norcoclaurine is a precursor alkaloid in the biosynthesis of bisbenzylisoquinoline alkaloids, including liensinine, neferine, and isoliensinine. [] It has been studied for its potential anti-inflammatory and antioxidant effects.

Relevance: Norcoclaurine represents a key intermediate in the biosynthetic pathway leading to liensinine. Its structure lacks the diphenyl ether bridge present in liensinine and other related bisbenzylisoquinoline alkaloids. [] Understanding the metabolism of norcoclaurine provides valuable insights into the formation and potential biotransformation of liensinine. []

Methylnorcoclaurine

Compound Description: Methylnorcoclaurine is an intermediate metabolite in the biosynthesis of bisbenzylisoquinoline alkaloids, formed through the methylation of norcoclaurine. []

Relevance: Similar to norcoclaurine, methylnorcoclaurine is part of the biosynthetic pathway that ultimately leads to liensinine. It is formed through a methylation step from norcoclaurine and further modified to generate more complex bisbenzylisoquinoline alkaloids like liensinine. []

Demethyl-liensinine

Compound Description: Demethyl-liensinine is a metabolite of liensinine, formed through demethylation. []

Relevance: This compound is a direct metabolite of liensinine, generated via demethylation. Studying the formation and activity of demethyl-liensinine provides insights into the metabolism and potential breakdown pathways of liensinine within biological systems. []

Demethyl-isoliensinine

Compound Description: Demethyl-isoliensinine is a metabolite of isoliensinine, generated through demethylation. []

Relevance: Demethyl-isoliensinine represents a metabolite of isoliensinine, arising from demethylation. [] While not a direct metabolite of liensinine, its formation highlights a common metabolic pathway shared by bisbenzylisoquinoline alkaloids, including liensinine, neferine, and isoliensinine.

Desmethylliensinine

Compound Description: Desmethylliensinine is a metabolite of neferine, formed through demethylation. []

Relevance: As a metabolite of neferine, desmethylliensinine is indirectly related to liensinine. Its presence points to a shared metabolic pathway of demethylation among these structurally similar bisbenzylisoquinoline alkaloids. []

6-O-desmethylneferine

Compound Description: 6-O-desmethylneferine is a metabolite of neferine, generated through O-demethylation. []

Relevance: Similar to desmethylliensinine, 6-O-desmethylneferine is indirectly linked to liensinine as a metabolite of neferine. Its formation highlights the significance of O-demethylation as a metabolic pathway for bisbenzylisoquinoline alkaloids. []

2'-N-desmethylneferine

Compound Description: 2'-N-desmethylneferine is a metabolite of neferine, arising from N-demethylation. []

Relevance: As a metabolite of neferine, 2'-N-desmethylneferine shares an indirect relationship with liensinine. Its identification emphasizes the role of N-demethylation in the metabolism of bisbenzylisoquinoline alkaloids like liensinine and neferine. []

2'-N-6-O-didesmethylneferine

Compound Description: 2'-N-6-O-didesmethylneferine is a metabolite of neferine, formed through both N- and O-demethylation. []

Relevance: This metabolite of neferine is indirectly related to liensinine, emphasizing the occurrence of sequential demethylation reactions in the metabolism of bisbenzylisoquinoline alkaloids. []

6,13-O-didesmethylneferine

Compound Description: 6,13-O-didesmethylneferine is a metabolite of neferine, arising from double O-demethylation. []

Relevance: Like other demethylated metabolites of neferine, 6,13-O-didesmethylneferine provides insights into the potential metabolic pathways of liensinine and highlights the importance of demethylation reactions in the biotransformation of these compounds. []

Properties

CAS Number

2586-96-1

Product Name

Liensinine

IUPAC Name

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol

Molecular Formula

C37H42N2O6

Molecular Weight

610.7 g/mol

InChI

InChI=1S/C37H42N2O6/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3

InChI Key

XCUCMLUTCAKSOZ-FIRIVFDPSA-N

SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC

Solubility

Soluble in DMSO

Synonyms

Liensinine;

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.